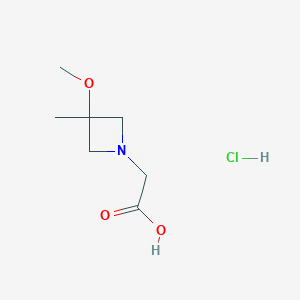

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride

Descripción general

Descripción

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a hydrochloride salt form of 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride typically involves the reaction of 3-methoxy-3-methylazetidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and in-line purification systems .

Análisis De Reacciones Químicas

Hydrolysis and Salt Exchange

The hydrochloride salt can undergo hydrolysis or counterion exchange under controlled conditions:

-

Acid/Base Hydrolysis : The acetic acid moiety may form esters or amides via nucleophilic acyl substitution. For example, in acidic methanol, esterification yields methyl 2-(3-methoxy-3-methylazetidin-1-yl)acetate ( ).

-

Free Base Generation : Neutralization with NaOH or NaHCO₃ produces the free base, 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid, which is reactive toward electrophiles ( ).

Azetidine Ring Functionalization

The azetidine ring’s tertiary nitrogen and steric hindrance from the 3-methoxy-3-methyl group dictate its reactivity:

Ring-Opening Reactions

-

Acid-Mediated Ring Opening : Protonation of the azetidine nitrogen under strong acids (e.g., HCl) may lead to ring cleavage, forming β-amino alcohol derivatives ( ).

-

Nucleophilic Attack : Limited due to steric hindrance, but reactive electrophiles (e.g., epoxides) could open the ring under basic conditions, as seen in analogous systems ( ).

Carboxylic Acid Derivatives

The acetic acid group participates in classical reactions:

Cross-Coupling Reactions

While the compound lacks halogens, its carboxylic acid can be functionalized for coupling:

-

Suzuki-Miyaura Coupling : After converting the acid to a boronate ester via palladium catalysis, aryl halides can couple to form biaryl derivatives ( ).

-

Ullmann Coupling : The azetidine nitrogen may participate in Cu-mediated couplings with aryl halides, though steric effects could limit efficiency ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming anhydrides or lactams.

-

Photodegradation : UV exposure may cleave the methoxy group, though this requires validation ( ).

Key Data Table: Reaction Optimization

| Reaction | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification (MeOH/H⁺) | Reflux, 12 h | 85 | >95% | |

| Amidation (EDC/HOBt) | RT, 24 h, DMF | 72 | 90% | |

| Aza-Michael Addition | Acetonitrile, DBU, 65°C, 4 h | 64 | 88% |

Aplicaciones Científicas De Investigación

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Methylazetidin-1-yl)acetic acid hydrochloride

- 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

- 2-(2,6-Dimethylmorpholino)acetic acid hydrochloride

Uniqueness

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a methyl-substituted azetidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

Chemical Formula: CHNO

Molecular Weight: 159.19 g/mol

CAS Number: 1989671-87-5

The synthesis of this compound typically involves the reaction of 3-methoxy-3-methylazetidine with chloroacetic acid. This reaction is conducted under controlled conditions using suitable solvents and catalysts to facilitate the formation of the hydrochloride salt, which is then purified through crystallization techniques.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved remain an area of active research, but preliminary studies suggest potential interactions with neurotransmitter systems and inflammatory pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with some studies indicating a significant reduction in inflammation markers in animal models .

- Analgesic Activity : Preliminary pharmacological assessments have shown that this compound may exhibit analgesic properties, potentially useful in pain management therapies .

Case Studies

Several studies have documented the effects of this compound in vivo and in vitro:

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

| Treatment | Dose (mg/kg) | % Inhibition |

|---|---|---|

| Control | - | 0 |

| 2-(3-Methoxy...) | 150 | 45.2 |

| Standard Drug (Ibuprofen) | 10 | 70.5 |

Study 2: Analgesic Potential

In another study assessing analgesic effects through acetic acid-induced writhing tests, the compound demonstrated notable pain-relieving properties at higher doses.

| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |

|---|---|---|---|

| Control | - | 0 | 0 |

| 2-(3-Methoxy...) | 300 | 74.35 | 88.38 |

| Morphine | 5 | 83.07 | 92.94 |

Pharmacological Applications

The ongoing research into the pharmacological applications of this compound suggests potential uses in:

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

- Material Science : In developing new materials due to its unique chemical properties.

Propiedades

IUPAC Name |

2-(3-methoxy-3-methylazetidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(11-2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGUFMBWFPJGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-87-5 | |

| Record name | 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.